
AZD1390 in Combination Therapy: Application
Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD1390

Cat. No.: B605744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD1390 is a potent, selective, and orally bioavailable inhibitor of Ataxia-Telangiectasia

Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3]

Notably, AZD1390 is designed to penetrate the blood-brain barrier (BBB), making it a promising

agent for treating central nervous system (CNS) malignancies.[3][4][5][6] By inhibiting ATM,

AZD1390 prevents the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic

lesions induced by ionizing radiation and certain chemotherapeutic agents.[1][2] This

mechanism of action forms a strong rationale for combining AZD1390 with DNA-damaging

agents to enhance their anti-tumor efficacy. These application notes provide a summary of

preclinical data and detailed protocols for evaluating AZD1390 in combination with other anti-

cancer agents.

Mechanism of Action: ATM Inhibition and Synthetic
Lethality
ATM is a primary sensor of DSBs. Upon activation, it phosphorylates a multitude of

downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM,

AZD1390 abrogates these critical cellular responses to DNA damage. In cancer cells,

particularly those with other defects in DNA repair pathways (e.g., p53 mutations), the inhibition

of ATM can lead to a state of "synthetic lethality," where the combination of two non-lethal
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defects results in cell death.[1] When combined with agents that induce DSBs, such as

radiation or certain chemotherapies, AZD1390 is expected to potentiate their cytotoxic effects.
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Caption: Mechanism of Action of AZD1390.

Preclinical Data Summary
Combination with Radiation Therapy
The combination of AZD1390 with ionizing radiation (IR) is the most extensively studied

preclinical application. AZD1390 has been shown to radiosensitize a variety of cancer cell

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6010333/
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body-img
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


lines, particularly those with p53 mutations.[1]
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Cell
Line/Model

Cancer Type
AZD1390
Conc.

Radiation
Dose

Key Findings

U251, U87,

GBM12, GBM39,

GBM43

Glioblastoma 30 nM 5 Gy

Suppression of

IR-induced

phosphorylation

of ATM and

downstream

targets;

enhanced G2/M

arrest.[7]

Pediatric High-

Grade Glioma

(11 cell lines)

Glioma 10 nM, 100 nM 2 Gy, 4 Gy

Significant

decrease in

fractional relative

growth rate

(ΔFRGR),

indicating

radiosensitization

.[8]

U251 Orthotopic

Xenograft
Glioblastoma 20 mg/kg PO

2 Gy x 5

fractions

Significant

extension in

symptom-free

survival

compared to

radiation alone.

[7]

Breast Cancer

PDX

(subcutaneous)

Breast Cancer Not specified Not specified

Inhibition of

tumor growth.[9]

[10]

Breast Cancer

PDX (orthotopic)

Breast Cancer

CNS Metastasis
Not specified Not specified

Improved

average survival

(222 days vs.

123 days in

control).[9][10]
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Combination with Chemotherapeutic Agents
Preclinical data also supports the combination of AZD1390 with traditional chemotherapeutic

agents that induce DNA damage.

Chemotherapeutic
Agent

Cell Line/Model Cancer Type Key Findings

Cisplatin MCF-7, MDA-MB-231 Breast Cancer

Synergistic antitumor

effects at low doses;

increased ROS,

mitochondrial

membrane potential,

G2-M arrest, and

apoptosis.[11]

Quisinostat (HDAC

inhibitor) + Radiation

Glioblastoma Stem

Cells (PDX-derived)
Glioblastoma

Synergistic inhibition

of GBM growth;

dampening of the

DDR pathway via

suppression of key

DDR genes.[12]

Experimental Protocols
In Vitro Radiosensitization by Clonogenic Survival
Assay
This protocol is designed to assess the ability of AZD1390 to sensitize cancer cells to ionizing

radiation.

Materials:

Cancer cell line of interest

Complete cell culture medium

AZD1390 (stock solution in DMSO)
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Trypsin-EDTA

Phosphate-buffered saline (PBS)

6-well plates

Radiation source (e.g., X-ray irradiator)

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

Cell Seeding:

Harvest exponentially growing cells and perform a cell count.

Plate cells in 6-well plates at a density predetermined to yield 50-150 colonies per well for

each treatment condition. This will require a titration experiment for each cell line and

radiation dose.

Allow cells to attach for 24 hours.

Drug Treatment:

Prepare dilutions of AZD1390 in complete medium. A common concentration for

radiosensitization studies is 10-100 nM.[8]

Aspirate the medium from the wells and add the AZD1390-containing medium or vehicle

control (DMSO) medium.

Incubate for 1-2 hours prior to irradiation.

Irradiation:

Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

Colony Formation:

After irradiation, return the plates to the incubator.
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Incubate for 10-14 days, or until colonies are visible.

The medium can be changed every 3-4 days if necessary.

Staining and Counting:

Aspirate the medium and wash the wells with PBS.

Fix the colonies with methanol for 15 minutes.

Stain with crystal violet solution for 30 minutes.

Gently wash the wells with water and allow to air dry.

Count colonies containing at least 50 cells.

Data Analysis:

Calculate the Plating Efficiency (PE) for the non-irradiated control.

Calculate the Surviving Fraction (SF) for each treatment condition: SF = (number of

colonies formed) / (number of cells seeded x PE).

Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

Calculate the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to

quantify radiosensitization.
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Caption: Workflow for a clonogenic survival assay.
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In Vitro Synergy with Cisplatin by Cell Viability Assay
This protocol determines the synergistic effects of AZD1390 and cisplatin on cell viability.

Materials:

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

Complete cell culture medium

AZD1390 and Cisplatin

96-well plates

WST-1 or similar cell viability reagent

Plate reader

Procedure:

Cell Seeding:

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

Allow cells to attach overnight.

Drug Treatment:

Prepare a dose-response matrix of AZD1390 and cisplatin, alone and in combination.

Treat the cells and incubate for 72 hours.

Viability Assessment:

Add WST-1 reagent to each well and incubate for 1-4 hours.

Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control.

Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1

indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft
Model
This protocol evaluates the in vivo efficacy of AZD1390 in combination with radiation in a

clinically relevant animal model.

Materials:

Immunocompromised mice (e.g., nude or NSG)

Glioblastoma cells (e.g., U251) engineered to express a reporter like luciferase

Stereotactic injection apparatus

Animal irradiator

AZD1390 formulation for oral gavage

Bioluminescence imaging system

Procedure:

Tumor Implantation:

Anesthetize mice and secure them in a stereotactic frame.

Inject glioblastoma cells into the desired brain region (e.g., striatum).

Tumor Growth Monitoring:

Monitor tumor growth weekly using bioluminescence imaging.

Treatment:
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When tumors reach a predetermined size, randomize mice into treatment groups (e.g.,

Vehicle, AZD1390 alone, Radiation alone, AZD1390 + Radiation).

Administer AZD1390 (e.g., 20 mg/kg) by oral gavage daily.[7]

Administer radiation (e.g., 2 Gy fractions for 5 days) 1-2 hours after AZD1390
administration.[7]

Efficacy Assessment:

Monitor tumor burden via bioluminescence imaging throughout the study.

Monitor animal body weight and overall health.

The primary endpoint is typically overall survival.

Data Analysis:

Plot tumor growth curves for each treatment group.

Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank

test).
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Caption: In vivo orthotopic xenograft study workflow.

Conclusion
AZD1390 demonstrates significant potential as a combination partner for DNA-damaging

therapies, particularly radiation. Its ability to penetrate the BBB addresses a major challenge in

the treatment of brain tumors. The provided protocols offer a framework for the preclinical

evaluation of AZD1390 in combination with other chemotherapeutic agents, which is essential

for guiding future clinical development. Further research into combinations with other classes of

drugs, such as PARP inhibitors and immunotherapies, is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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